molecular formula C9H8N2O3 B13692608 3-Oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

3-Oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Cat. No.: B13692608
M. Wt: 192.17 g/mol
InChI Key: PRHFVWSUMXELEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a heterocyclic organic compound with a molecular formula of C9H8N2O3. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with diethyl oxalate, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include a range of quinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, influencing biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-oxo-2,4-dihydro-1H-quinoxaline-5-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c12-7-4-10-6-3-1-2-5(9(13)14)8(6)11-7/h1-3,10H,4H2,(H,11,12)(H,13,14)

InChI Key

PRHFVWSUMXELEC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=CC=C2N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.